![molecular formula C9H8BrNO2 B1444581 7-bromo-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one CAS No. 1357147-46-6](/img/structure/B1444581.png)
7-bromo-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
Overview
Description
7-Bromo-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one, commonly known as BMHMI, is an organic compound belonging to the isoindol-1-one family. It is a white crystalline solid that is soluble in water and polar organic solvents such as methanol and ethanol. BMHMI is a versatile compound that has a variety of applications in various fields, including medicinal and biochemical research.
Scientific Research Applications
Pharmaceutical Synthesis
The isoindoline nucleus of 7-Bromo-6-hydroxy-5-methylisoindolin-1-one is a significant scaffold in medicinal chemistry. It is used in the synthesis of various therapeutic agents due to its bioactive profile. The bromine atom in the compound can act as a good leaving group or be substituted in cross-coupling reactions, leading to a wide range of pharmaceutical derivatives .
Biological Activity Studies
This compound’s structure is closely related to that of N-isoindoline-1,3-diones, which are known for their diverse biological activities. Studies have shown that such derivatives exhibit potential as therapeutic agents, particularly in the treatment of cancer and microbial infections .
Development of Herbicides
The reactivity of 7-Bromo-6-hydroxy-5-methylisoindolin-1-one allows for its use in the synthesis of herbicidal compounds. Its ability to bind to specific plant enzymes can be exploited to develop targeted herbicides with minimal environmental impact .
Colorants and Dyes
Isoindoline derivatives are also utilized in the production of colorants and dyes. The presence of substituents like bromine and hydroxyl groups can influence the color properties, making it valuable for creating a variety of dyes for industrial applications .
Polymer Additives
The compound can serve as an intermediate in the synthesis of polymer additives. These additives can improve the physical properties of polymers, such as thermal stability, resistance to degradation, and mechanical strength .
Organic Synthesis
In organic synthesis, 7-Bromo-6-hydroxy-5-methylisoindolin-1-one is used as a building block for constructing complex molecules. Its reactivity enables the formation of various heterocyclic compounds, which are crucial in synthetic organic chemistry .
Photochromic Materials
The unique structure of this compound makes it suitable for the development of photochromic materials. These materials change color upon exposure to light, which has applications in smart windows, sunglasses, and optical data storage devices .
Sleep Apnea Diagnostic Devices
Recent research has explored the use of isoindoline derivatives in the development of biosensors for medical diagnostics. For instance, a novel device for at-home sleep apnea testing employs sensors that could potentially use isoindoline-based compounds for detecting biomarkers related to sleep disorders .
properties
IUPAC Name |
7-bromo-6-hydroxy-5-methyl-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-4-2-5-3-11-9(13)6(5)7(10)8(4)12/h2,12H,3H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSIBNMXFNLVIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)Br)C(=O)NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191023 | |
Record name | 1H-Isoindol-1-one, 7-bromo-2,3-dihydro-6-hydroxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701191023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1357147-46-6 | |
Record name | 1H-Isoindol-1-one, 7-bromo-2,3-dihydro-6-hydroxy-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1357147-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Isoindol-1-one, 7-bromo-2,3-dihydro-6-hydroxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701191023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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